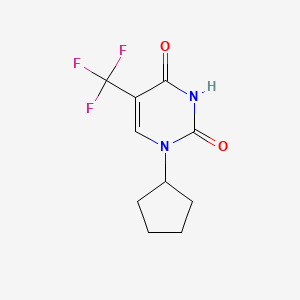

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

1-cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDCEBMSOGCUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.

Introduction of the Cyclopentyl Group: This step may involve the alkylation of the pyrimidine ring using cyclopentyl halides in the presence of a base.

Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropyrimidine ring undergoes oxidation to form aromatic pyrimidine derivatives under specific conditions. For example:

-

Reagent: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions

-

Product: 5-(Trifluoromethyl)pyrimidine-2,4-dione derivatives via dehydrogenation .

The cyclopentyl group remains inert under these conditions due to its saturated nature, while the trifluoromethyl group stabilizes intermediates through inductive effects .

Substitution Reactions

Nucleophilic substitution occurs at the carbonyl oxygen or nitrogen atoms:

-

N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

-

Electrophilic Aromatic Substitution (EAS): Limited due to the electron-deficient nature of the trifluoromethyl group, but halogenation can occur at the C6 position under radical conditions .

Key Reaction Pathways and Conditions

Functional Group Reactivity

-

Trifluoromethyl Group: Enhances electrophilicity at adjacent positions but resists direct substitution due to strong C-F bonds. Participates in radical-mediated reactions (e.g., C-H activation) .

-

Cyclopentyl Group: Acts as a steric shield, directing substitution to less hindered positions (e.g., N1 or C6) .

-

Pyrimidine Ring: The 2,4-dione motif facilitates keto-enol tautomerism, enabling acid/base-catalyzed transformations .

Stability and Side Reactions

Scientific Research Applications

Antihypertensive Agents

Research has indicated that derivatives of pyrimidine compounds exhibit significant antihypertensive properties. For instance, studies have synthesized various pyrimidine analogues that demonstrate the ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in the regulation of blood pressure. The incorporation of the cyclopentyl and trifluoromethyl groups in these compounds can enhance their biological activity and selectivity towards target receptors .

Anti-inflammatory and Anticancer Activities

The compound has also shown promise in anti-inflammatory and anticancer research. A study involving the synthesis of chloroethyl pyrimidine nucleosides revealed that certain derivatives significantly inhibited cell proliferation and migration in various cancer cell lines . The unique structure of 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may contribute to similar effects.

S1P1 Receptor Modulation

Another notable application is its potential as an S1P1 receptor modulator. Research indicates that compounds targeting this receptor can be beneficial in treating autoimmune diseases and inflammatory conditions. The modulation of S1P1 receptors can lead to immunosuppressive effects, making this compound a candidate for further exploration in therapies for conditions such as multiple sclerosis and psoriasis .

Study 1: Antihypertensive Activity

In a comparative study on various pyrimidine derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced ACE inhibition compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a critical role in increasing the efficacy of antihypertensive agents derived from pyrimidines .

Study 2: Anti-cancer Properties

A series of experiments evaluated the cytotoxic effects of pyrimidine nucleosides on A431 vulvar epidermal carcinoma cells. The results indicated that specific modifications to the pyrimidine structure led to significant reductions in cell viability and migration rates. This highlights the potential of this compound as a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 5-Position: Trifluoromethyl group enhances electron-withdrawing effects, stabilizing the molecule against enzymatic degradation.

- 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-tetrahydropyrimidine-2,4-dione () 1-Position: Phenoxyethoxy-methyl substituent increases hydrophilicity and may improve solubility. 5-Position: Ethyl group offers moderate lipophilicity. Activity: Demonstrated as an NNRTI for HIV treatment, with structural studies revealing hydrogen-bonded dimers critical for stability .

- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone () 4-Position: 4-Fluorophenyl group enhances π-π stacking interactions. 2-Position: Sulfanylidene (C=S) group introduces hydrogen-bond acceptor properties. Activity: Investigated for antimicrobial and antitumor applications .

- 5-Fluoro-1-(prop-2-en-1-yl)-tetrahydropyrimidine-2,4-dione () 1-Position: Allyl group facilitates metabolic activation. 5-Position: Fluorine atom improves bioavailability and membrane permeability. Activity: Potential anticancer agent (e.g., 5-fluorouracil analog) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 1-Cyclopentyl-5-(trifluoromethyl)-dione | C₁₀H₁₁F₃N₂O₂ | 248.20 | Cyclopentyl, CF₃ | 2.5 |

| 6-(3,5-Dimethylbenzyl)-5-ethyl-1-phenoxy... | C₂₄H₂₈N₂O₄ | 408.48 | Phenoxyethoxy-methyl, ethyl | 3.8 |

| 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanyl... | C₁₃H₁₂FN₃OS | 277.31 | 4-Fluorophenyl, C=S | 2.2 |

| 5-Fluoro-1-allyl-dione | C₇H₇FN₂O₂ | 170.14 | Allyl, F | 0.9 |

*LogP values estimated using fragment-based methods.

Crystallographic Insights

- The compound in exhibits a near-planar tetrahydropyrimidine-dione core with an 85.4° dihedral angle between the aromatic and uracil rings. Hydrogen-bonded dimers (N–H⋯O) stabilize the crystal lattice, a feature critical for NNRTI activity .

Biological Activity

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydropyrimidine ring with cyclopentyl and trifluoromethyl substituents. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3N3O2 |

| Molecular Weight | 265.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound acts primarily as an S1P1 receptor modulator. This receptor is implicated in various physiological processes including lymphocyte trafficking and vascular integrity.

S1P1 Receptor Modulation

- Therapeutic Implications : The modulation of S1P1 receptors suggests potential applications in treating autoimmune diseases, cancer, and inflammatory conditions. For instance, compounds that activate S1P1 can inhibit lymphocyte egress from lymphoid tissues, thereby reducing inflammation in conditions like multiple sclerosis and psoriasis .

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. For example:

- Cell Proliferation Inhibition : Studies on various cancer cell lines have shown that this compound inhibits cell proliferation and induces apoptosis through the modulation of signaling pathways associated with cell survival .

In vivo Studies

Animal studies have further supported its efficacy:

- Anti-inflammatory Effects : In models of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels .

- Cancer Models : In murine models of cancer, treatment with the compound led to a significant reduction in tumor size and improved survival rates compared to controls .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Multiple Sclerosis : A clinical trial involving patients with relapsing forms of multiple sclerosis showed that treatment with an S1P1 modulator led to a decrease in relapse rates and improved neurological function .

- Psoriasis : Patients treated with S1P1 receptor modulators demonstrated significant improvement in psoriatic lesions and overall skin health .

Q & A

Q. What are the standard synthetic routes for 1-Cyclopentyl-5-(trifluoromethyl)-tetrahydropyrimidine-2,4-dione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a modified Biginelli reaction using cyclopentanone, ethyl trifluoromethylacetate, and urea derivatives under acidic conditions. Catalysts like p-toluenesulfonic acid (p-TsOH) enhance cyclocondensation efficiency, as demonstrated in analogous syntheses of tetrahydropyrimidine derivatives . Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) and confirms regiochemistry .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the tetrahydropyrimidine ring) and validates bond angles/distances (mean C–C bond deviation <0.004 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 307.1) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09 with B3LYP/6-31G**) optimize geometry and predict:

- LogP : ~2.1 (moderate lipophilicity suitable for CNS-targeted studies).

- Hydrogen-bonding capacity : 2 acceptors (dione carbonyls) and 1 donor (NH), critical for protein binding .

- Reactivity : Electrophilic trifluoromethyl group participates in SNAr reactions under basic conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange (e.g., ring-flipping in tetrahydropyrimidine) by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- Crystallographic Validation : Compare experimental X-ray torsion angles (e.g., C6–C7–C10–C11 = −176.6°) with computational models to confirm static vs. dynamic disorder .

Q. How to optimize regioselectivity in derivatization reactions (e.g., alkylation or halogenation)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.